Cyclopropanemethylamine

Description

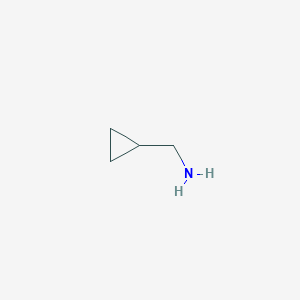

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSKHXTUVXSOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062482 | |

| Record name | Cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-47-4 | |

| Record name | Cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to Cyclopropanemethylamine (CAS 2516-47-4)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 2516-47-4), a versatile primary amine that has garnered significant interest in the fields of medicinal chemistry and synthetic research. The unique structural conformation, conferred by the strained three-membered cyclopropane ring, imparts distinct physicochemical properties and reactivity patterns. This document will delve into the molecule's properties, synthesis, chemical behavior, applications in drug discovery, analytical characterization, and critical safety protocols. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this valuable chemical building block.

This compound, also known as (aminomethyl)cyclopropane, is structurally characterized by a primary amine group attached to a cyclopropane ring via a methylene bridge.[1] This arrangement is fundamental to its utility. The cyclopropane ring, a saturated C3-hydrocarbon, is notable for its significant ring strain (~27 kcal/mol). This strain influences the molecule's electronic properties and reactivity, making it a bioisosteric replacement for other groups in drug design to modulate properties like metabolic stability and receptor binding affinity.[2]

The amine functional group provides a site for nucleophilic reactions and hydrogen bonding, which is crucial for its interaction with biological targets and its solubility.[1][3] The combination of these two motifs in a small, conformationally restricted molecule makes it a prized scaffold in modern chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2516-47-4 | [4][5] |

| Molecular Formula | C₄H₉N | [1][4][5] |

| Molecular Weight | 71.12 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6][7] |

| Boiling Point | 85-86 °C (at 758-760 mmHg) | [4][6][7] |

| Density | 0.82 - 0.83 g/mL (at 20-25 °C) | [4][6][7][8] |

| Refractive Index (n²⁰/D) | ~1.433 - 1.434 | [4][6] |

| Flash Point | 2 °C (36 °F) | [4][8] |

| Water Solubility | Fully miscible | [4][6] |

| SMILES | C1CC1CN | [4] |

| InChI Key | IGSKHXTUVXSOMB-UHFFFAOYSA-N |[1][4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical consideration for its application, particularly on an industrial scale. Several routes have been established, with the choice often depending on the availability of starting materials, desired purity, and scalability. A prevalent and industrially relevant method involves the reduction of cyclopropanecarbonitrile.

This pathway is favored for its efficiency and the high purity of the resulting amine. The choice of reducing agent is a key experimental parameter. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon is common, offering high yields and avoiding the stoichiometric metal hydride waste associated with agents like LiAlH₄.[9] The reaction conditions (pressure, temperature, solvent) must be carefully optimized to ensure complete conversion while preventing side reactions, such as ring-opening, which can occur under overly harsh conditions.[9][10]

Other documented synthetic strategies include the Hofmann degradation of cyclopropanecarboxamide or the Curtius rearrangement of cyclopropanecarbonyl azide, providing alternative pathways from carboxylic acid derivatives.[3]

Caption: Generalized workflow for the synthesis of this compound via nitrile reduction.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the strained cyclopropane ring.

A. Nucleophilicity of the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a Brønsted-Lowry base.[3] This is the primary site of reactivity for most synthetic transformations. It readily participates in standard amine chemistry, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction for incorporating the cyclopropylmethyl moiety into larger molecules.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.

-

Salt Formation: Reaction with acids to form the corresponding ammonium salts, such as this compound hydrochloride (CAS 7252-53-1), which can be advantageous for purification or formulation due to their crystalline nature and improved stability.[11]

Caption: Reactivity profile of the primary amine group in this compound.

B. The Cyclopropane Ring: While often considered a stable moiety, the inherent strain of the cyclopropane ring allows it to undergo ring-opening reactions under specific, typically energetic, conditions such as catalytic hydrogenation at high temperatures or reactions with strong electrophiles.[10][12] For most applications in drug development, however, the ring remains intact and functions as a rigid, three-dimensional scaffold.

Applications in Drug Discovery and Development

The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13] this compound serves as a critical entry point for introducing the valuable cyclopropylmethyl group.

Key Therapeutic Advantages:

-

Increased Potency: The rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor or enzyme.[2][13]

-

Metabolic Stability: The cyclopropane group can block sites of metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]

-

Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[13]

-

Novelty and Patentability: Its use can generate novel chemical entities with unique structures.

Documented Research Applications:

-

Neuroscience: It has been used as a structural analog to glycine in studies of inhibitors for the glycine cleavage system, relevant to neurological functions.[4][6][14] Derivatives have been synthesized as potent and selective serotonin 5-HT₂C receptor agonists for potential use as antidepressants.[15]

-

Cardiovascular Disease: It is a key precursor in developing aldehyde dehydrogenase 2 (ALDH2) activators, which show promise in protecting against ischemia-reperfusion injury.[3]

-

General Synthetic Utility: It is widely used in the synthesis of diverse bioactive compounds, including antivirals and anticancer agents.[16]

Caption: Role of this compound as a strategic building block in drug discovery.

Analytical and Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound are achieved through a combination of standard spectroscopic techniques.[17][18] A scientist would expect to see the following characteristic data:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~2.4-2.6 ppm (d): 2H, doublet, methylene protons (-CH₂ -NH₂)~0.8-1.2 ppm (s, br): 2H, broad singlet, amine protons (-NH₂ )~0.3-0.6 ppm (m): 1H, multiplet, cyclopropyl methine proton (-CH -)~0.0-0.3 ppm (m): 4H, multiplet, cyclopropyl methylene protons (-CH₂ -CH₂ -) |

| ¹³C NMR | ~45-50 ppm: Methylene carbon (-C H₂-NH₂)~10-15 ppm: Methine carbon of cyclopropane~3-6 ppm: Methylene carbons of cyclopropane |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (primary amine)~3080 cm⁻¹: C-H stretch (cyclopropane ring)~2850-2950 cm⁻¹: C-H stretch (aliphatic)~1590-1650 cm⁻¹: N-H scissoring (bending) |

| Mass Spectrometry (EI) | m/z 71: Molecular ion (M⁺)m/z 56: Base peak, loss of -NH₂ groupm/z 41, 30: Other significant fragments |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

A. Hazard Identification:

-

Flammability: Highly flammable liquid and vapor (GHS Category 2).[5] Flash point is extremely low at 2 °C.

-

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[4][5][8] The material is corrosive and destructive to tissue.

-

Sensitivity: Air sensitive.[4][7] It can react with atmospheric carbon dioxide.

B. Recommended Handling Procedures:

-

Engineering Controls: Always handle in a certified chemical fume hood with sufficient ventilation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[19][20]

-

Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[19][20]

-

First Aid: Have immediate access to an emergency eyewash station and safety shower. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19]

C. Storage and Disposal:

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7][19]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.

Caption: A mandatory safety workflow for handling this compound.

References

- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4) - Cheméo. [Link]

- Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem - NIH. [Link]

- Cyclopropylmethylamine CAS 2516-47-4 Purity ≥98.0% (GC) - Ruifu Chemical. [Link]

- This compound - LookChem. [Link]

- Safety D

- New, simple and accessible method creates potency-increasing structure in drugs. [Link]

- CYCLOPROPYLAMINE -

- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. [Link]

- Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- NMR Spectroscopy - MSU chemistry. [Link]

- Cycloalkanes- Reactions of Cyclopropane & Cyclobutane - YouTube. [Link]

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

- 5: Organic Spectrometry. [Link]

Sources

- 1. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 11. scbt.com [scbt.com]

- 12. youtube.com [youtube.com]

- 13. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 14. lookchem.com [lookchem.com]

- 15. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 19. echemi.com [echemi.com]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

Introduction: The Strategic Value of a Strained Ring

An In-depth Technical Guide to Cyclopropanemethylamine (C₄H₉N) for Advanced Research and Development

This compound is a primary amine that, at first glance, appears to be a simple, small molecule. However, to the discerning medicinal chemist and drug development professional, its structure represents a powerful tool. The molecule's value is derived not just from its amine functionality—a common anchor for chemical synthesis—but from the unique properties imparted by the cyclopropyl ring. This three-membered carbocycle is highly strained, and its distinctive electronic and conformational characteristics make it a prized "bioisostere" in modern drug design.[1] The incorporation of this motif can profoundly influence a drug candidate's metabolic stability, receptor binding affinity, membrane permeability, and overall pharmacokinetic profile.[2]

This guide provides a senior application scientist's perspective on this compound, moving beyond basic data to explore the causal relationships between its structure and its utility. We will examine its core properties, delve into the strategic rationale for its use in medicinal chemistry, and provide validated protocols for its analysis and handling, equipping researchers with the knowledge to leverage this versatile building block effectively.

Section 1: Core Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These identifiers and physicochemical parameters govern its reactivity, solubility, and behavior in both chemical and biological systems.

Key Identifiers and Molecular Formula

This compound is recognized by several names and registry numbers, which are crucial for accurate sourcing and regulatory documentation.[3][4][5] Its empirical and linear formulas provide a direct representation of its atomic composition and connectivity.

| Identifier | Value | Source(s) |

| IUPAC Name | cyclopropylmethanamine | [3][6] |

| Molecular Formula | C₄H₉N | [3][4][5] |

| Molecular Weight | 71.12 g/mol | [3][7] |

| CAS Number | 2516-47-4 | [3][5] |

| EC Number | 219-737-6 | [3] |

| Synonyms | Cyclopropylmethylamine, (Aminomethyl)cyclopropane | [4][5] |

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and behavior in solution. As a clear, colorless to slightly yellow liquid, its high miscibility in water is a key characteristic for aqueous reactions or formulation studies.[4][8]

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [8] |

| Density | 0.83 g/mL at 20 °C | [8] |

| Boiling Point | 86 °C (at 758 mm Hg) | [8] |

| Flash Point | -23 °F (-30.5 °C) | [8] |

| Water Solubility | Fully miscible | [4][5][8] |

| pKa | 10.41 ± 0.29 (Predicted) | [8] |

| LogP (Octanol/Water) | 0.355 (Calculated) | [9] |

Molecular Structure

The molecule consists of a central cyclopropane ring bonded to a methylene bridge (-CH₂-), which is in turn attached to a primary amine group (-NH₂).

Caption: 2D structure of this compound.

Section 2: The Strategic Role of the Cyclopropyl Motif in Drug Discovery

The decision to incorporate a cyclopropyl group into a potential drug candidate is a strategic one, aimed at overcoming common hurdles in drug development. Its unique geometry and electronic nature offer several distinct advantages.[2]

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes.[2] This makes the ring resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance. By replacing a more metabolically labile group (like an isopropyl or gem-dimethyl group) with a cyclopropyl ring, chemists can often reduce metabolic degradation, thereby increasing the drug's half-life and bioavailability.[1]

-

Enhanced Potency and Selectivity: The rigid, planar structure of the cyclopropane ring restricts the conformational freedom of the molecule.[2] This entropic advantage means less energy is lost upon binding to a receptor, which can translate to higher potency. Furthermore, this conformational constraint can lock the molecule into a shape that is optimal for the target receptor but unfavorable for off-target interactions, thus improving selectivity.[2]

-

Modulation of Lipophilicity and Permeability: The cyclopropyl group is lipophilic, but its impact on a molecule's overall logP is often more nuanced than a comparable alkyl group. Its rigid structure can shield polar groups or present a specific face to the biological environment, subtly altering properties like membrane permeability and brain penetration, which are crucial for CNS drugs.[2][10]

Section 3: Key Applications in Medicinal Chemistry

The theoretical advantages of the cyclopropylmethylamine scaffold are validated by its successful application in the synthesis of diverse investigational compounds targeting a range of diseases.

Case Study: CRF₁ Receptor Antagonists

The corticotropin-releasing factor 1 (CRF₁) receptor is a major target for treating neuropsychiatric disorders like anxiety and depression.[6] this compound has been used as a key building block in the synthesis of novel benzoylpyrimidine-based CRF₁ antagonists.[6] In this context, the cyclopropylmethyl group is often appended to a core scaffold to probe a specific hydrophobic pocket in the receptor. Its rigidity and defined shape are critical for optimizing the binding interactions required for potent antagonism.[6]

Case Study: ALDH2 Activators for Ischemic Stroke

Aldehyde dehydrogenase 2 (ALDH2) is an enzyme that plays a protective role against oxidative stress. Activators of ALDH2 are being investigated as novel therapeutics for conditions like ischemic stroke.[6] this compound serves as a crucial precursor in the development of potent ALDH2 activators.[6] The rationale here is that the cyclopropyl group helps to correctly orient the molecule within the enzyme's active site while simultaneously enhancing metabolic stability, ensuring the compound can reach its target and exert its therapeutic effect.[2][6]

General Synthetic Workflow Example

The amine group of this compound is a versatile chemical handle, readily participating in reactions like reductive amination, acylation, and nucleophilic substitution. A common synthetic operation involves its reaction with an aldehyde or ketone to form a more complex secondary or tertiary amine.

Caption: Workflow for reductive amination using this compound.

Section 4: Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. The following protocols are designed as self-validating systems for the quality control of this compound.

Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method validates the identity of the compound via its mass spectrum and assesses its purity by measuring the relative area of the main peak.

-

Objective: To confirm the identity and determine the purity of a this compound sample.

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Methodology:

-

Sample Preparation: Dilute the this compound sample 1:1000 in a suitable solvent like methanol or dichloromethane.

-

GC Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). The choice is driven by the need to separate a volatile, polar amine from potential non-polar impurities.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation of the volatile amine from solvent and any higher-boiling impurities.

-

Injection Volume: 1 µL with a 10:1 split ratio.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

System Suitability Check: Before running the sample, inject a known standard to verify retention time, peak shape, and detector response.

-

Data Analysis:

-

Identity Confirmation: The obtained mass spectrum should match the reference spectrum for this compound (major fragments expected at m/z 71, 56, 41).

-

Purity Assessment: Calculate the area percent of the main peak. Purity should typically be >97%.

-

-

Protocol: Quantification of Trace Water Content

For many organic syntheses, particularly those involving water-sensitive reagents, quantifying the water content is critical. This protocol adapts established gas chromatography methods for this purpose.[11]

-

Objective: To accurately measure the percentage of water in a this compound sample.

-

Instrumentation: Gas chromatograph with a Thermal Conductivity Detector (TCD). A TCD is chosen for its universal response to water.

-

Methodology:

-

Column: Use a packed column suitable for water analysis, such as one with a GDX-201 packing material.[11]

-

GC Conditions:

-

Calibration: Prepare a series of standards by adding known amounts of distilled water to anhydrous this compound (pre-dried with 5A molecular sieves). Use anhydrous ethanol as an internal standard.[11] Generate a calibration curve by plotting the ratio of the water peak area to the internal standard peak area against the water concentration.

-

Sample Analysis: Add a precise amount of the anhydrous ethanol internal standard to a known weight of the this compound sample. Inject 1-3 µL into the GC.[11]

-

Calculation: Using the peak area ratios from the sample and the calibration curve, determine the water content. The result should be below the specification limit (e.g., <0.1%).

-

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its high flammability and corrosive nature are its primary risks.[3][8]

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement | Source(s) |

| GHS02 (Flame) | Flammable Liquid | H225: Highly flammable liquid and vapor | [3][8] |

| GHS05 (Corrosion) | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [3][8] |

Handling Procedures and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: Use a flame-retardant lab coat and ensure full body coverage.

-

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond containers during transfer to prevent static discharge.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a designated flammables area.[5][8] The storage environment should be cool, dry, and well-ventilated. Keep in a dark place under an inert atmosphere.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.

Conclusion

This compound is far more than a simple amine; it is a strategic molecular fragment that empowers chemists to solve complex challenges in drug design. By understanding the interplay between its strained ring structure and its resulting physicochemical and pharmacological properties, researchers can rationally design more stable, potent, and selective drug candidates. Adherence to rigorous analytical and safety protocols ensures that this powerful building block can be utilized both effectively and safely, paving the way for the next generation of innovative therapeutics.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75646, Cyclopropanemethanamine.

- LookChem. This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine.

- Cheméo. Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4).

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- National Center for Biotechnology Information (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

- Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

- National Center for Biotechnology Information (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- US Environmental Protection Agency. OSHA Method 40: Methylamine.

- MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]

- 9. (Aminomethyl)cyclopropane (CAS 2516-47-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Cyclopropanemethylamine

Introduction

Cyclopropanemethylamine (CPMA), a primary amine featuring a strained cyclopropane ring, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, imparted by the C₃H₅ moiety, make it a desirable synthon for introducing the cyclopropyl group into target molecules. However, the very features that make it synthetically attractive—high ring strain and a nucleophilic primary amine—also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering field-proven protocols for its safe storage, handling, and quality control.

Physicochemical Properties and Inherent Reactivity

Understanding the intrinsic properties of this compound is fundamental to appreciating its stability profile.

| Property | Value | Source(s) |

| CAS Number | 2516-47-4 | [1] |

| Molecular Formula | C₄H₉N | [1] |

| Molecular Weight | 71.12 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 84-85 °C | [3] |

| Density | 0.82 g/cm³ | [3] |

| Flash Point | 2 °C | [3] |

| Solubility | Fully miscible in water | [2] |

The reactivity of this compound is dominated by two key structural features:

-

The Primary Amine Group: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. This functionality is the primary site for reactions with electrophiles and acids.

-

The Cyclopropane Ring: The three-membered ring is characterized by significant angle strain (approximately 27.5 kcal/mol), resulting in C-C bonds with increased p-orbital character. This "pseudo-double bond" character makes the ring susceptible to opening under certain conditions, particularly in the presence of acids or through radical-mediated pathways.

Principal Degradation Pathways

The instability of this compound primarily arises from its sensitivity to atmospheric components and its inherent ring strain. The following sections detail the most probable degradation mechanisms.

Reaction with Atmospheric Carbon Dioxide: Carbamate Formation

A rapid and significant degradation pathway for this compound upon exposure to air is its reaction with atmospheric carbon dioxide. Primary amines readily react with CO₂ in a two-step process to form alkylammonium carbamates.[4][5][6]

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of CO₂, forming a zwitterionic carbamic acid intermediate.

-

Proton Transfer: A second molecule of this compound acts as a base, deprotonating the carbamic acid to form a stable alkylammonium carbamate salt. This salt often presents as a white precipitate or can lead to haziness in the liquid.

Caption: Generalized pathway for the oxidative degradation of primary amines.

Given the presence of the cyclopropyl group, oxidative pathways could also potentially lead to ring-opened products, although this is less documented for non-enzymatic, ambient conditions.

Ring Strain-Driven Degradation

The inherent strain of the cyclopropane ring makes it thermodynamically unstable compared to acyclic analogues. While thermally stable at moderate temperatures, the ring can undergo opening under specific conditions.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles, resulting in ring-opened products. While this compound is basic and will be protonated on the nitrogen first, in strongly acidic conditions, equilibrium may allow for protonation and subsequent opening of the ring.

-

Thermal Decomposition: At elevated temperatures, the cyclopropane ring can undergo homolytic cleavage to form a diradical intermediate, which can then rearrange. However, studies on substituted cyclopropanes suggest that significant thermal decomposition typically requires temperatures above 150 °C.

Recommended Storage and Handling Protocols

The multifaceted instability of this compound necessitates stringent storage and handling procedures to ensure its purity and longevity.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally refrigerated (2-8 °C). | Reduces vapor pressure, minimizes the rate of degradation reactions, and mitigates fire hazard. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric CO₂ and O₂, which are the primary degradation pathways. [2] |

| Light | Store in an amber or opaque container. | Protects against photolytically initiated oxidative degradation. |

| Moisture | Store in a dry environment. | This compound is hygroscopic; absorbed water can participate in hydrolytic degradation pathways. |

| Container | Tightly sealed containers made of appropriate materials. | Prevents ingress of air and moisture. |

Material Compatibility

The choice of container material is critical to prevent both contamination of the product and degradation of the container.

| Material | Compatibility | Justification |

| Borosilicate Glass (Type I) | Excellent | Highly inert and does not leach impurities. Amber glass is preferred to protect from light. |

| Stainless Steel (304, 316L) | Good | Generally resistant to corrosion by amines, but should be passivated. Ensure cleanliness to avoid metal-catalyzed oxidation. |

| High-Density Polyethylene (HDPE) | Good (for short-term) | Offers good resistance to amines, but potential for leaching of plasticizers over long-term storage. Check for specific compatibility. |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for liners and seals. |

| Aluminum, Copper, Zinc, and their alloys | Not Recommended | Amines are corrosive to these metals. |

| Natural Rubber, PVC, Polystyrene | Not Recommended | May be chemically attacked, swell, or leach components into the product. |

Protocol for Handling Air-Sensitive this compound

Due to its air-sensitive, volatile, and corrosive nature, this compound must be handled using inert atmosphere techniques.

Objective: To transfer this compound from a storage container to a reaction vessel while minimizing exposure to air and moisture.

Materials:

-

Schlenk flask or round-bottom flask with a septum-inlet sidearm, oven-dried.

-

Source of dry, inert gas (argon or nitrogen) with a bubbler.

-

Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge).

-

Storage bottle of this compound (e.g., Sure/Seal™ bottle).

Procedure:

-

Prepare Glassware: Oven-dry all glassware (e.g., reaction flask, stir bar) at >120 °C for at least 4 hours and cool under a stream of inert gas.

-

Inert the System: Assemble the reaction flask and flush with inert gas for several minutes. Maintain a slight positive pressure of inert gas, confirmed by a slow bubble rate in the bubbler.

-

Prepare the Syringe: Dry the syringe in an oven and cool in a desiccator, or flush thoroughly with dry inert gas (at least 10 cycles of filling with gas and expelling it into the fume hood).

-

Pressurize the Source Bottle: Puncture the septum of the this compound storage bottle with a needle connected to the inert gas line to introduce a slight positive pressure.

-

Withdraw the Liquid: Puncture the septum with the dry syringe needle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid in filling the syringe.

-

Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the storage bottle.

-

Transfer to Reaction Flask: Puncture the septum of the reaction flask and dispense the this compound.

-

Clean Up: Immediately quench any residual amine in the syringe by drawing up a quenching solvent (e.g., isopropanol) and expelling it into a designated waste container. Repeat several times before cleaning with water.

Caption: Workflow for handling this compound under inert atmosphere.

Quality Control and Stability Monitoring

Regular assessment of purity is crucial for ensuring the quality of this compound, especially after prolonged storage.

Analytical Methods

Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the purity of this compound and detecting degradation products.

4.1.1. Gas Chromatography (GC) Protocol

Due to the basic nature of amines, which can cause peak tailing on standard GC columns, a base-deactivated column is essential for accurate analysis.

-

Column: Agilent J&W Select CP-Volamine or similar base-deactivated column (e.g., 30 m x 0.32 mm).

-

Carrier Gas: Helium, constant flow at 2.0 mL/min.

-

Injector: Split/splitless, 200 °C, split ratio 1:50.

-

Oven Program: 40 °C (hold 2 min), ramp at 11 °C/min to 120 °C, then ramp at 33 °C/min to 250 °C (hold 3 min).

-

Detector: Flame Ionization Detector (FID), 240 °C.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

Expected Observations: Pure this compound will appear as a sharp peak. Degradation products, such as those from oxidation, would likely appear as later-eluting, broader peaks. The formation of the non-volatile carbamate salt will not be observed by GC but will result in a lower-than-expected assay of the parent amine.

4.1.2. NMR Spectroscopy Protocol

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Chemical Shifts (in CDCl₃):

| Nucleus | Group | Approximate Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -CH ₂-NH₂ | ~2.5 | d |

| -NH ₂ | ~1.1 (broad s) | s | |

| -CH - (cyclopropyl) | ~0.8 | m | |

| -CH ₂- (cyclopropyl) | ~0.4 and ~0.1 | m | |

| ¹³C NMR | -C H₂-NH₂ | ~45 | |

| -C H- (cyclopropyl) | ~11 | ||

| -C H₂- (cyclopropyl) | ~3 |

Analysis of Degradation:

-

Carbamate Formation: The formation of the carbamate salt will lead to the appearance of new signals in both the ¹H and ¹³C NMR spectra, including a characteristic signal for the carbamate carbonyl (~160 ppm in ¹³C NMR). The symmetry of the molecule will be lost, leading to more complex splitting patterns.

-

Oxidation: The formation of imines or amides will introduce new signals in the downfield region of the spectra, particularly the appearance of C=N or C=O signals in the ¹³C NMR spectrum (160-180 ppm).

Protocol for an Accelerated Stability Study

For laboratories wishing to establish a shelf-life for this compound under their specific storage conditions, an accelerated stability study can be performed.

Objective: To assess the degradation rate of this compound under elevated temperature and exposure to air.

Procedure:

-

Sample Preparation: Aliquot several samples of high-purity this compound into amber glass vials.

-

Storage Conditions:

-

Control: Store one set of vials under ideal conditions (refrigerated, under argon).

-

Accelerated (Temperature): Store another set of vials at an elevated temperature (e.g., 40 °C) under an argon atmosphere.

-

Accelerated (Air Exposure): Store a third set of vials at room temperature, with the caps loosened to allow for air exchange (perform in a well-ventilated fume hood).

-

-

Time Points: Analyze a vial from each condition at set time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: Use the GC and/or NMR methods described above to determine the purity of the sample at each time point.

-

Data Evaluation: Plot the percentage of remaining this compound versus time for each condition. This will provide an empirical understanding of the degradation rate under different stressors.

Conclusion

This compound is a reactive and valuable chemical that requires careful management to maintain its integrity. Its primary degradation pathways involve reaction with atmospheric carbon dioxide and oxygen. By implementing stringent storage protocols—specifically, storage at reduced temperatures under an inert atmosphere in appropriate containers—and by employing careful inert-atmosphere handling techniques, researchers can significantly mitigate degradation. Regular analytical monitoring via GC or NMR is recommended to ensure the purity of the material prior to its use in synthesis, thereby guaranteeing reproducible and successful experimental outcomes.

References

- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 22376–22385. [URL: https://www.mdpi.com/1420-3049/20/12/19793]

- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/26703588/]

- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. [URL: https://www.researchgate.net/publication/288832104_Reduced_Reactivity_of_Amines_against_Nucleophilic_Substitution_via_Reversible_Reaction_with_Carbon_Dioxide]

- BenchChem Scientific. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines. BenchChem. [URL: https://www.benchchem.

- National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75646]

- ResearchGate. (n.d.). Reaction scheme of reversible alkylammonium carbamate formation from coupling of carbon dioxide and a secondary amine. ResearchGate. [URL: https://www.researchgate.

- Staszewksi, R. R., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 189-195. [URL: https://pubmed.ncbi.nlm.nih.gov/29272826/]

- American Elements. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. American Elements. [URL: https://www.americanelements.

- Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Justrite. [URL: https://www.justrite.com/news/best-practices-for-storing-and-handling-corrosive-liquids-in-the-lab]

- Wayne State University. (n.d.). Corrosive Chemicals SOP. Wayne State University. [URL: https://research.wayne.edu/oehs/pdf/sop-corrosive-chemicals.pdf]

- ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [URL: https://www.researchgate.net/publication/321854109_Artifactual_Degradation_of_Secondary_Amine-Containing_Drugs_During_Accelerated_Stability_Testing_When_Saturated_Sodium_Nitrite_Solutions_are_Used_for_Humidity_Control]

- University of Regina. (n.d.). 10.7 Handling Procedures for Corrosive Materials. University of Regina. [URL: https://www.uregina.ca/hr/hsw/assets/docs/pdf/Chemical-Safety/10.

- Quora. (2020, February 22). How to handle corrosive chemicals. Quora. [URL: https://www.quora.com/How-do-you-handle-corrosive-chemicals]

- College of Southern Nevada. (2023, August 1). CSN Corrosive Liquids Storage, Handling, and Use Policy. College of Southern Nevada. [URL: https://www.csn.edu/wp-content/uploads/2023/08/Corrosive-Liquids-Storage-Handling-and-Use-Policy.pdf]

- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c02434]

- Semantic Scholar. (n.d.). Thermal stability of primary amines. Semantic Scholar. [URL: https://www.semanticscholar.org/topic/Thermal-stability/primary-amines/4915]

- SpectraBase. (n.d.). This compound. SpectraBase. [URL: https://spectrabase.com/spectrum/BQqZUFeIiVu]

- National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9605330/]

- Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04515a]

- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC². [URL: https://mc2.cesam.uliege.be/wp-content/uploads/sites/111/2020/07/TA_Kinetics-of-thermal-decomposition.pdf]

- ResearchGate. (n.d.). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. ResearchGate. [URL: https://www.researchgate.

- Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [URL: https://www.restek.

- MDPI. (2025, December 5). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties. MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/5]

- Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Microchem Laboratory. [URL: https://microchemlab.

- ResearchGate. (n.d.). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. ResearchGate. [URL: https://www.researchgate.net/publication/225134763_SPME-GC_method_for_the_determination_of_volatile_amines_as_indices_of_freshness_in_fish_samples]

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [URL: https://www.researchgate.net/publication/258514532_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study]

- MDPI. (n.d.). Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores. MDPI. [URL: https://www.mdpi.com/2075-163X/12/9/1111]

- Agilent. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [URL: https://www.agilent.

- Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_isomers/C3H6isomers03.htm]

- Sigma-Aldrich. (n.d.). (Aminomethyl)cyclopropane 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/359521]

- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [URL: https://s3-eu-west-1.amazonaws.com/pstorage-acs-2673/19894358/supporting-information-si-for-h-nmr-chemical-shifts-of-cyclopropane-and-cyclobutane-a-theoretical-study.pdf]

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [URL: https://www.longdom.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [URL: https://apps.dtic.mil/sti/tr/pdf/AD0418398.pdf]

- Doc Brown's Chemistry. (n.d.). H-1 nmr spectrum of cyclopropane. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/appendices/C3H6isomers03.htm]

- Thermo Fisher Scientific. (n.d.). Reliable quantitation of 11 nitrosamine impurities in metformin drug products using Orbitrap Exploris 120 mass spectrometry. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10738-lc-ms-nitrosamines-metformin-orbitrap-exploris-120-an10738-en.pdf]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Google Patents. [URL: https://patents.google.

- National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4492021/]

- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- Apollo Scientific. (n.d.). 2516-47-4 Cas No. | this compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1937_2516-47-4.pdf]

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_isomers/orgNcpds01.htm]

Sources

- 1. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of the Cyclopropylmethyl Moiety

An In-depth Technical Guide to the Safe Handling of Cyclopropanemethylamine

This compound (CPMA), CAS No. 2516-47-4, is a vital building block in modern medicinal chemistry and drug discovery.[1] The cyclopropyl group is a highly sought-after structural motif known to impart favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved membrane permeability.[2][3] Its incorporation can lock a molecule into a bioactive conformation, optimizing interactions with biological targets.[3]

CPMA serves as a key precursor in the synthesis of investigational compounds for a range of therapeutic areas. Notably, it is used in developing potent aldehyde dehydrogenase 2 (ALDH2) activators for treating ischemic stroke and in synthesizing corticotropin-releasing factor-1 (CRF1) receptor antagonists for neuropsychiatric disorders.[1] Given its utility and reactive nature, a thorough understanding of its chemical properties and associated hazards is paramount for researchers and drug development professionals. This guide provides a comprehensive, field-proven framework for the safe handling, storage, and emergency management of this compound, ensuring both scientific integrity and personnel safety.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2516-47-4 | [4][5] |

| Molecular Formula | C₄H₉N | [4][6] |

| Molecular Weight | 71.12 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |

| Boiling Point | 84-86 °C | [5][8] |

| Density | ~0.82 - 0.83 g/mL at 20-25 °C | [5][8] |

| Flash Point | 2 °C (35.6 °F) | [5] |

| Water Solubility | Fully miscible | [6][8][9] |

| Refractive Index | ~1.430 - 1.435 |[5][7] |

Caption: Chemical Structure of this compound.

Hazard Analysis: A Causality-Driven Approach

This compound presents a dual threat of high flammability and severe corrosivity. Understanding the "why" behind these hazards is critical for internalizing and respecting safety protocols.

-

H225: Highly Flammable Liquid and Vapour: The compound's flash point is extremely low at 2°C (35.6°F).[5] This means that at standard room temperature, it generates sufficient vapor to form an ignitable mixture with air. The causality is clear: any open flame, spark from electrical equipment, or static discharge can serve as an ignition source.[10] Vapors are denser than air and may travel a considerable distance to an ignition source and "flash back".[11]

-

H314: Causes Severe Skin Burns and Eye Damage: As a primary amine, CPMA is alkaline and highly corrosive.[4][5] Upon contact with tissue, it can cause immediate and severe chemical burns by disrupting cell membranes and denaturing proteins. The damage to the eyes can be irreversible.[9]

-

Potential for Allergic Skin Reaction: Some sources indicate that CPMA may cause an allergic skin reaction.[5] This implies that even after initial exposures without incident, subsequent contact could trigger a sensitized immune response.

Caption: GHS Hazard Pictograms for CPMA.

Protocols for Safe Handling and Exposure Control

A self-validating system of safety relies on multiple layers of protection, from engineering controls to personal protective equipment (PPE). The failure of one layer is compensated by another.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[12]

-

Ignition Source Control: Use only explosion-proof electrical and lighting equipment.[10] All metal equipment, containers, and transfer lines must be grounded and bonded to prevent the buildup of static electricity.[10] Non-sparking tools should be used for all operations.[10]

-

Emergency Equipment: An emergency eyewash station and safety shower must be in immediate proximity to the handling area.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not merely a checklist; it is a tailored defense against the specific hazards of CPMA.

-

Eye and Face Protection: Due to the severe corrosion hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are mandatory.[10]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use. It is crucial to consult the glove manufacturer's data for breakthrough time and permeation rate for amines.

-

Body Protection: A flame-retardant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or full suit may be necessary. Do not allow contaminated work clothing to leave the laboratory.[10]

-

Respiratory Protection: If engineering controls are insufficient or during an emergency response, a full-face respirator with a combination filter suitable for organic vapors and ammonia (e.g., Type ABEK per EN 14387) is required.

Caption: Logical workflow for donning appropriate PPE.

Storage, Stability, and Incompatibilities

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions:

-

Flammables Area: Store in a designated flammables storage cabinet or room, away from heat and ignition sources.[6]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors.

-

Atmosphere: The compound is noted to be air-sensitive.[9] For long-term storage or to maintain high purity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Temperature: Store in a cool, dry, well-ventilated place.[9]

-

-

Incompatible Materials:

-

Oxidizing Agents: Strong oxidizers can react violently with amines, posing a fire or explosion hazard.

-

Acids: Reacts vigorously with acids in a classic neutralization reaction that can be highly exothermic.

-

Carbon Dioxide: Can react with atmospheric carbon dioxide.[9]

-

Detailed Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response Protocol

-

Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition (flames, sparks, hot surfaces).[10]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Don Full PPE: Before approaching the spill, don the full PPE ensemble described in Section 3.2, including respiratory protection.

-

Contain & Absorb: For small spills, contain the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do NOT use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to the appropriate safety personnel.

First Aid Measures

Medical attention must be sought immediately in all cases of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[10][12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[10] A safety shower must be used if the contact area is large. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the chemical to enter drains or waterways.[12]

References

- This compound - LookChem. [Link]

- Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem, NIH. [Link]

- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4) - Cheméo. [Link]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Process for the preparation of cyclopropylmethyl alkyl amines - Google P

- Design of Fluorinated Cyclopropane Deriv

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - MDPI. [Link]

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound|lookchem [lookchem.com]

- 7. A13946.03 [thermofisher.com]

- 8. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Cyclopropanemethylamine reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Cyclopropanemethylamine

Abstract

This compound (CPMA) and its derivatives represent a cornerstone structural motif in modern medicinal chemistry. The unique combination of a strained, three-membered carbocycle and a primary amine confers a rich and versatile reactivity profile. This guide provides an in-depth exploration of CPMA's core chemical behaviors, moving beyond simple reaction lists to explain the mechanistic underpinnings and strategic considerations essential for its effective use in synthesis and drug design. We will dissect its reactivity through three primary lenses: N-functionalization, ring-opening reactions, and C–H functionalization. This analysis is supplemented with field-proven insights, detailed experimental protocols, and a discussion of its strategic application in tuning molecular properties for pharmaceutical development.

Introduction: The Strategic Value of the Cyclopropylmethylamine Scaffold

The cyclopropane ring is the third most common non-aromatic carbocycle found in pharmaceuticals, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2] When appended with a methylamine group, the resulting CPMA scaffold becomes a powerful building block for several key reasons:

-

Bioisosterism: The cyclopropyl group serves as a versatile bioisostere for moieties like isopropyl groups, gem-dimethyl groups, and alkenes, allowing chemists to navigate new intellectual property space and solve developability challenges.[3][4]

-

Pharmacokinetic Modulation: Incorporation of the cyclopropylmethyl motif can significantly alter a molecule's properties, including lipophilicity, pKa, and brain permeability, while often reducing susceptibility to metabolic degradation.[5]

-

Structural Rigidity: The fixed, three-dimensional structure of the ring can lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[6][7]

This guide will illuminate the chemical principles that allow researchers to harness these benefits, providing a comprehensive understanding of CPMA's reactivity.

Core Reactivity Profiles

The chemical behavior of this compound is dominated by the interplay between the nucleophilic amine and the strained carbocycle.

N-Functionalization: The Amine as a Synthetic Handle

The primary amine of CPMA is a potent nucleophile and a versatile anchor for synthetic elaboration. Its reactions are foundational to incorporating the scaffold into larger molecules.

-

N-Arylation and N-Alkylation: The amine readily undergoes coupling with a wide range of electrophiles. Nickel-catalyzed cross-coupling reactions, for instance, have proven effective for the N-arylation of CPMA hydrochloride with various (hetero)aryl halides.[8] Standard amide bond forming conditions and reductive amination protocols are also routinely and effectively applied.

-

Directing Group for C–H Functionalization: In one of the more sophisticated applications, the amine, or more commonly an amide derivative, serves as an internal directing group. This strategy enables the regioselective functionalization of otherwise inert C–H bonds on the cyclopropane ring itself, a topic explored in detail in Section 2.3.[9][10]

Ring-Opening Reactions: Harnessing Strain for Transformation

The inherent strain energy of the cyclopropane ring (approx. 27 kcal/mol) makes it susceptible to cleavage under various conditions, providing pathways to unique molecular architectures.[11]

-

Electrophilic and Acid-Catalyzed Ring Opening: Strong electrophiles and superacids can initiate ring opening by cleaving a C-C bond.[12] For example, studies on substituted cyclopropylamines in superacidic media have shown that protonation of the amine can weaken the distal C-C bond, leading to cleavage and the formation of a dicationic intermediate that can be trapped by nucleophiles.[12] This reactivity highlights the potential for the strained ring itself to be a site of transformation.[8]

-

Oxidative Ring Opening: The cyclopropylamide motif can undergo electrochemical oxidative ring-opening. In the presence of an alcohol, this transformation can yield valuable 1,3-oxazine heterocycles, demonstrating a modern approach to leveraging the ring's latent reactivity.[13]

-

Radical-Mediated Ring Opening: The formation of a radical cation on the nitrogen atom can also trigger ring cleavage, a pathway that has been studied by ESR spectroscopy.[14] This reactivity is particularly relevant in understanding the metabolic pathways of cyclopropylamine-containing drugs, which can sometimes lead to bioactivation.[15]

C–H Functionalization: Precision Synthesis on the Carbocycle

Direct functionalization of the cyclopropane ring's C–H bonds represents a powerful and atom-economical strategy. Palladium catalysis has been instrumental in this field.[16][17][18]

-

Directed C–H Activation: By temporarily installing a directing group on the nitrogen atom, specific C–H bonds on the cyclopropane ring can be selectively activated and coupled with various partners. Picolinamide has been used as an effective directing group to achieve C–H arylation with aryl iodides.[9]

-

Enantioselective Functionalization: Significant progress has been made in asymmetric C–H activation. Through the systematic development of chiral mono-N-protected amino acid (MPAA) ligands, enantioselective cross-coupling of cyclopropyl C–H bonds with organoboron reagents has been achieved under mild conditions, providing a novel method for constructing enantioenriched cis-substituted cyclopropanes.[16][17][18] This methodology offers a powerful disconnection for the synthesis of complex chiral molecules.

Strategic Considerations in Synthesis

Amine Protection Strategies

As with any primary amine, the nucleophilicity and basicity of CPMA often necessitate the use of protecting groups to prevent unwanted side reactions during a synthetic sequence.[19][20] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the orthogonality of its removal.

Table 1: Common Amine Protecting Groups for CPMA

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃, NaOH) | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | CbzCl, base | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |

This table provides a general overview. Specific conditions should be optimized for each substrate.

Visualization of Reactivity Profile

The following diagram illustrates the primary modes of reactivity discussed, providing a conceptual map for synthetic planning involving this compound.

Caption: Core reactivity pathways of this compound.

Detailed Experimental Protocol: Pd(II)-Catalyzed β-C–H Arylation

This protocol is representative of the modern C–H functionalization strategies applied to cyclopropane scaffolds, adapted from methodologies reported in the literature.[9][17] It demonstrates the use of a picolinamide directing group to achieve regioselective arylation.

Workflow Visualization

Caption: Experimental workflow for directed C-H arylation.

Step-by-Step Methodology:

-

Synthesis of N-(cyclopropylmethyl)picolinamide (Substrate):

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add picolinoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the picolinamide-protected substrate.

-

-

Palladium-Catalyzed C–H Arylation:

-

In a sealed vial, combine the N-(cyclopropylmethyl)picolinamide (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 eq), and pivalic acid (30 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., N₂ or Ar).

-

Add anhydrous t-Amyl alcohol as the solvent.

-

Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify by column chromatography to obtain the cis-arylated product.

-

-

Deprotection of the Picolinamide Group:

-

Dissolve the purified arylated product in a mixture of 1,4-dioxane and 6 M aqueous HCl.

-

Heat the mixture to reflux (approx. 100 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction, and carefully neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final cis-β-aryl-cyclopropanemethylamine.

-

Summary Data and Conclusion

This compound is a foundational building block whose reactivity profile is both predictable and rich with potential for novel transformations. A command of its N-functionalization, ring-opening, and C–H activation chemistries empowers researchers to strategically deploy this scaffold to solve complex challenges in drug discovery. Its ability to serve as a conformationally rigid bioisostere and enhance pharmacokinetic properties ensures its continued relevance and importance in the development of next-generation therapeutics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2516-47-4 | [21][22][23] |

| Molecular Formula | C₄H₉N | [24][25] |

| Molecular Weight | 71.12 g/mol | [24][23][25] |

| Boiling Point | 84-86 °C | [22][25] |

| Density | ~0.83 g/mL at 20 °C | [22][25] |

| Refractive Index | ~1.434 at 20 °C | [22][25] |

| Solubility | Fully miscible in water | [25][26] |

References

- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.).

- Chen, G., Shaughnessy, M., & Yu, J. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 133(45), 18172-18175. [Link]

- Chen, G., Shaughnessy, M., & Yu, J. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 133(45), 18172-18175. [Link]

- Pd(II)-Catalyzed Enantioselective C-H Activation of Cyclopropanes. (2011). Request PDF. [Link]

- Thirunavukkarasu, V., & Daugulis, O. (2012). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters, 14(18), 4750-4753. [Link]

- Zheng, C., & You, S. (2016). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science, 7(12), 6779-6784. [Link]

- Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. (2023). ChemistryViews. [Link]

- Kaiser, E. T., & Erickson, B. W. (1996). U.S. Patent No. 5,536,815. U.S.

- Rassadin, V. A., & Six, Y. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(3), 1195-1278. [Link]

- Kaiser, C., et al. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 27(3), 768-772. [Link]

- Qin, X. Z., & Williams, F. (1986). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 108(26), 8254-8259. [Link]

- This compound. (n.d.). LookChem. [Link]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

- Process for the preparation of cyclopropylmethyl alkyl amines. (1974).

- Cyclopropanemethanamine. (n.d.). PubChem. [Link]

- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4). (n.d.). Cheméo. [Link]

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Source Not Available].

- Process for the manufacture of cyclopropylamine. (1986).